4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(4-chlorophenyl)-1,2-dihydroisoquinolin-1-one
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Description
4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(4-chlorophenyl)-1,2-dihydroisoquinolin-1-one is a useful research compound. Its molecular formula is C24H14ClN3O4 and its molecular weight is 443.84. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Applications
Several studies have synthesized and evaluated the antimicrobial efficacy of quinazolinone and isoquinoline derivatives. For instance, compounds with similar structural features have been shown to exhibit significant antibacterial and antifungal activities against various microbial strains, including Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans, and Aspergillus niger (Desai, Shihora, & Moradia, 2007; Dabholkar & Tripathi, 2011). These findings suggest potential avenues for the development of new antimicrobial agents from quinazoline and isoquinoline derivatives.
Antitumor Applications
Quinazolinone analogues have been designed, synthesized, and evaluated for their antitumor activities, showing broad-spectrum efficacy against several cancer cell lines. This includes compounds with remarkable potency, nearly 1.5-3.0-fold more potent than the positive control 5-fluorouracil, highlighting the promise of quinazolinone derivatives in cancer therapy (Al-Suwaidan et al., 2016).
Anticonvulsant and Antimicrobial Activities
The synthesis of thioxoquinazolinone derivatives has been explored, revealing compounds with broad-spectrum antimicrobial activity alongside potent anticonvulsant effects. This dual functionality underscores the versatility of quinazolinone derivatives in medicinal chemistry, offering potential for the development of therapeutics with multiple benefits (Rajasekaran, Rajamanickam, & Darlinquine, 2013).
Properties
IUPAC Name |
4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(4-chlorophenyl)isoquinolin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14ClN3O4/c25-15-6-8-16(9-7-15)28-12-19(17-3-1-2-4-18(17)24(28)29)23-26-22(27-32-23)14-5-10-20-21(11-14)31-13-30-20/h1-12H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGAUFGORKKPRRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)C4=CN(C(=O)C5=CC=CC=C54)C6=CC=C(C=C6)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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